4-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
4-CHLORO-N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE is an organic compound with a complex structure that includes a chlorobenzamide moiety and a methanesulfonylpyridazinyl group
Preparation Methods
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.
Chemical Reactions Analysis
4-CHLORO-N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Scientific Research Applications
4-CHLORO-N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-CHLORO-N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE can be compared with other similar compounds, such as:
4-chloro-N-[4-(morpholinosulfonyl)phenyl]benzamide: This compound has a similar structure but contains a morpholine group instead of a pyridazinyl group.
4-chloro-N-(4-methoxy-2-nitro-phenyl)-benzamide: This compound has a methoxy and nitro group instead of the methanesulfonylpyridazinyl group.
Properties
Molecular Formula |
C18H14ClN3O3S |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
4-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H14ClN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-4-8-15(9-5-12)20-18(23)13-2-6-14(19)7-3-13/h2-11H,1H3,(H,20,23) |
InChI Key |
DZODHBKICVUORG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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